molecular formula C24H16F7N5O2 B13853203 3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide

3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B13853203
M. Wt: 539.4 g/mol
InChI Key: ADNNZTGSHAIQIR-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple fluorine atoms and pyrazole rings, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide involves several steps, including the formation of pyrazole rings and the introduction of fluorine atoms. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.

    Substitution: The fluorine atoms and other functional groups can be substituted with other atoms or groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and physical properties.

Scientific Research Applications

3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in developing new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3’,4’,5’-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide is unique due to its multiple fluorine atoms and pyrazole rings, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H16F7N5O2

Molecular Weight

539.4 g/mol

IUPAC Name

3-(difluoromethyl)-N-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C24H16F7N5O2/c1-34-9-13(19(32-34)21(28)29)23(37)36(24(38)14-10-35(2)33-20(14)22(30)31)17-6-4-3-5-12(17)11-7-15(25)18(27)16(26)8-11/h3-10,21-22H,1-2H3

InChI Key

ADNNZTGSHAIQIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F)C(=O)C4=CN(N=C4C(F)F)C

Origin of Product

United States

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